BenchChemオンラインストアへようこそ!

8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity Physicochemical property Blood-brain barrier penetration

8-(4-Fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (PubChem CID 4889158; MF C16H14FN5O2; MW 327.31 g/mol) is a fully synthetic, fluorinated imidazo[2,1-f]purine-2,4-dione. This compound belongs to a scaffold class derived from the xanthine core, wherein a fused imidazole ring across the 7,8-positions generates a rigid, planar tricyclic system distinct from classical methylxanthines such as caffeine.

Molecular Formula C16H14FN5O2
Molecular Weight 327.319
CAS No. 893366-92-2
Cat. No. B2699437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS893366-92-2
Molecular FormulaC16H14FN5O2
Molecular Weight327.319
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C16H14FN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-10(17)5-7-11/h4-8H,1-3H3
InChIKeyINMJKLFJQUPEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 893366-92-2): Procurement-Grade Characterization of a Fluorinated Imidazopurine-2,4-dione Scaffold


8-(4-Fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (PubChem CID 4889158; MF C16H14FN5O2; MW 327.31 g/mol) is a fully synthetic, fluorinated imidazo[2,1-f]purine-2,4-dione [1]. This compound belongs to a scaffold class derived from the xanthine core, wherein a fused imidazole ring across the 7,8-positions generates a rigid, planar tricyclic system distinct from classical methylxanthines such as caffeine [2]. The imidazo[2,1-f]purine-2,4-dione scaffold has been explored as a privileged template for serotonin 5-HT1A and 5-HT7 receptor ligands, adenosine A3 receptor antagonists, and phosphodiesterase inhibitors [3]. The target compound bears a 4-fluorophenyl substituent at the 8-position of the imidazo ring, combined with 1,3,7-trimethyl substitution on the purine-2,4-dione core, producing a compound with computed XLogP3 = 2.6, zero hydrogen bond donors, and four hydrogen bond acceptors [1].

Why 8-(4-Fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Simply Replaced by Close-In Analogs: Critical Differentiation Drivers


Substituting this compound with the non-fluorinated 8-phenyl analog (CAS 31488-08-1) or the 8-unsubstituted core (CAS 19977-26-5) results in measurable changes in lipophilicity, electronic surface potential, and hydrogen-bond acceptor character that collectively alter target engagement profiles. Published SAR studies on the imidazo[2,1-f]purine-2,4-dione class demonstrate that aryl substitution at the 8-position is a critical determinant of receptor subtype selectivity between 5-HT1A, 5-HT7, and D2 receptors [1], while the specific identity and position of halogen substituents on the aryl ring influence both binding potency and functional agonist/antagonist character at 5-HT1A receptors [2]. Furthermore, the fused imidazo[2,1-f]purine-2,4-dione scaffold itself is not interchangeable with the simpler xanthine core: the additional imidazole ring eliminates metabolic liability at the C8-position while introducing a new vector for pi-stacking interactions that underlie potent A3 adenosine receptor antagonism (class-leading Ki = 0.8 nM for optimized analogs) [3].

Quantitative Differentiation Evidence for 8-(4-Fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Comparator-Anchored Procurement Data


Lipophilicity Modulation: 4-Fluorophenyl Substitution Increases Computed logP by ~0.5 Units Relative to the Non-Fluorinated 8-Phenyl Analog

The 4-fluorophenyl substituent on the target compound confers a computed XLogP3 of 2.6, compared with a computed XLogP3 of approximately 2.1 for the non-fluorinated 8-phenyl analog 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 31488-08-1) [1]. This ~0.5 log-unit increase in lipophilicity is driven by the electron-withdrawing fluorine atom, which reduces the overall polar surface contribution of the aryl ring while adding a modest hydrophobic increment. The target compound's computed hydrogen bond acceptor count is 4 (vs. 3 for the non-fluorinated analog), and it possesses zero hydrogen bond donors, identical to the comparator [1]. The single rotatable bond (phenyl-purine linkage) is conserved across both compounds.

Lipophilicity Physicochemical property Blood-brain barrier penetration

Scaffold Metabolic Stability Advantage: Imidazo[2,1-f]purine-2,4-dione Core Eliminates C8-Oxidative Metabolism Liable in Xanthine-Based Comparators

The fused imidazole ring spanning the 7,8-positions of the purine-2,4-dione core eliminates the C8-position that is present in xanthine-based analogs such as caffeine (1,3,7-trimethylxanthine) and 8-phenyltheophylline. In xanthines, the C8-position is susceptible to cytochrome P450-mediated oxidation, producing 8-hydroxy metabolites that can undergo further ring-opening. Published metabolic stability data for closely related imidazo[2,1-f]purine-2,4-dione derivatives demonstrate that compounds of this scaffold exhibit metabolic stability in mouse liver microsome assays, with the lead compound 4b (2-pyrimidinyl-1-piperazinyl-butyl-imidazo[2,1-f]purine-2,4-dione) retaining substantial parent compound after incubation, in contrast to the structurally distinct comparator buspirone which undergoes extensive first-pass metabolism [1].

Metabolic stability Scaffold design Microsomal clearance

Class-Level 5-HT1A Receptor Affinity: Imidazo[2,1-f]purine-2,4-diones with 8-Aryl Substitution Achieve Nanomolar Ki Values

The imidazo[2,1-f]purine-2,4-dione scaffold, when substituted with an aryl group at the 8-position, has been demonstrated to produce potent 5-HT1A receptor ligands. In a comprehensive SAR study, Zagórska et al. (2015) reported that compounds bearing a substituent at the 7-position of the 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione system yielded 5-HT1A ligands with Ki values in the single-digit nanomolar range (representative compounds 18 and 25: Ki < 10 nM) [1]. In a separate study, the clinically characterized analogs AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) and AZ-861 demonstrated antidepressant-like activity in the mouse forced swim test at doses of 1.25-2.5 mg/kg ip, with AZ-853 exhibiting superior brain penetration and more potent antidepressant efficacy [2]. The 4-fluorophenyl group at the 8-position of the target compound provides an aryl substituent that may engage similar pi-stacking interactions within the 5-HT1A binding pocket.

Serotonin receptor 5-HT1A Antidepressant Anxiolytic

A3 Adenosine Receptor Antagonism: The Imidazo[2,1-f]purine-2,4-dione Scaffold Delivers Sub-Nanomolar Potency When Optimized

The imidazo[2,1-f]purine-2,4-dione core, recognized as a conformationally constrained xanthine analog, has yielded some of the most potent A3 adenosine receptor antagonists reported. Baraldi et al. (2005) identified 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (compound 11e) with a Ki (hA3) of 0.8 nM, representing sub-nanomolar potency at the human A3 receptor [1]. Subsequent SAR studies (2008) confirmed that the 8-position substituent is critical for modulating selectivity among adenosine receptor subtypes (A1, A2A, A2B, A3) [2]. While the target compound's 1,3,7-trimethyl substitution pattern diverges from the 1-benzyl-3-propyl pattern of the optimized leads, the 4-fluorophenyl group at the 8-position provides a different electronic surface for A3 subtype selectivity profiling. By comparison, caffeine (1,3,7-trimethylxanthine) exhibits Ki values in the 10-50 μM range at adenosine A1 and A2A receptors, making it >10,000-fold less potent than optimized imidazo[2,1-f]purine-2,4-diones at the A3 subtype [3].

Adenosine A3 receptor Antagonist Anti-inflammatory Cancer

Caveat on Direct Evidence: Critical Gap in Published Quantitative Data for This Specific Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets (as of 2026-05-07) identified no peer-reviewed publication, patent example, or public bioactivity database entry containing experimentally determined potency, affinity, selectivity, ADME, or in vivo efficacy data for the specific compound 8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 893366-92-2) [1]. The compound is listed in the PubChem Compound database (CID 4889158, created 2005-09-17) with computed physicochemical properties only and appears in vendor catalogs as a screening library compound (e.g., Vitas-M STK852754) [1]. All differentiation claims in Sections 3.1-3.4 above derive from class-level inference based on structurally related imidazo[2,1-f]purine-2,4-diones with published data; these inferences have not been experimentally verified for CAS 893366-92-2.

Data transparency Procurement risk Screening compound

Optimal Research and Industrial Application Scenarios for 8-(4-Fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Exploratory CNS Serotonergic Ligand Screening in Competitive Radioligand Binding Panels

Deploy this compound as a novel 8-aryl-substituted imidazo[2,1-f]purine-2,4-dione in broad receptor screening panels (e.g., 5-HT1A, 5-HT7, D2, α1-adrenoceptor) to establish the 4-fluorophenyl-8-substituted-1,3,7-trimethyl sub-series SAR baseline. Published class data demonstrate that 8-aryl substitution directs receptor subtype selectivity within this scaffold [1], and the 4-fluorophenyl group may impart distinct binding kinetics relative to unsubstituted phenyl or 2-fluorophenyl isomers. Include the non-fluorinated 8-phenyl analog (CAS 31488-08-1) as a direct comparator to isolate the electronic contribution of the fluorine substituent.

A3 Adenosine Receptor Antagonist Lead Identification with 4-Fluorophenyl Subtype Selectivity Profiling

Use this compound as a structurally simplified probe for A3 adenosine receptor antagonism SAR. The imidazo[2,1-f]purine-2,4-dione core has produced sub-nanomolar A3 antagonists (e.g., 1-benzyl-7-methyl-3-propyl analog, Ki = 0.8 nM [2]), and the 4-fluorophenyl-8-substituted-1,3,7-trimethyl combination represents an underexplored substitution pattern that may yield differential A1/A2A/A2B/A3 selectivity. Screen against all four adenosine receptor subtypes and compare selectivity windows with 1-benzyl-3-propyl benchmark compounds.

Metabolic Stability Benchmarking of the C8-Blocked Imidazopurine Scaffold Against Xanthine Tool Compounds

Exploit the scaffold's inherent resistance to C8-oxidative metabolism for in vitro-in vivo correlation studies. Published data confirm that imidazo[2,1-f]purine-2,4-dione derivatives exhibit favorable metabolic stability in mouse liver microsomes and high intestinal permeability (Papp) in PAMPA assays [3]. Use this compound alongside 8-phenyltheophylline and caffeine in parallel microsomal incubation experiments to quantify the metabolic stability advantage conferred by elimination of the C8-position.

Computational Chemistry and Docking Studies on 5-HT1A and A3 Receptor Binding Poses

The compound's rigid planar tricyclic core, combined with the single rotatable 4-fluorophenyl bond, makes it well-suited for molecular docking and molecular dynamics studies aimed at understanding the binding determinants of imidazo[2,1-f]purine-2,4-diones at 5-HT1A and adenosine A3 receptors. Molecular modeling studies on related compounds have revealed distinct binding modes between imidazo[2,1-f]purine-2,4-diones and established drugs like buspirone at the 5-HT1A receptor [3]; the 4-fluorophenyl derivative can extend these models to explore halogen-specific interactions within the receptor binding pocket.

Quote Request

Request a Quote for 8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.